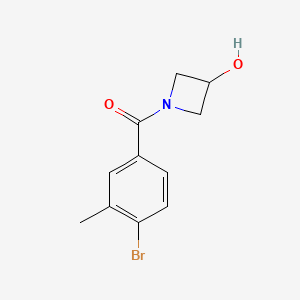

![molecular formula C26H26FN3OS B2972294 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide CAS No. 392320-51-3](/img/structure/B2972294.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide” is a complex organic compound that contains an adamantyl group. Adamantylated amides have been synthesized from 1-adamantyl nitrate . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions carried out in sulfuric acid media . The synthesis of unsaturated adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The adamantane core is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .Chemical Reactions Analysis

Adamantanes undergo a variety of chemical reactions. For example, adamantanes can be adamantylated by fusing the starting reagents, heating them in a medium of trifluoroacetic acid, heating in an excess starting amide, in the presence of manganese catalysts, and under the action of aluminum triflate under microwave irradiation .Physical And Chemical Properties Analysis

Adamantanes are known for their unique physical and chemical properties. They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .Scientific Research Applications

- AB00667780-01 has shown promise as an anticancer agent. Researchers have investigated its effects on tumor cell growth and apoptosis induction. By targeting specific pathways or receptors, this compound could potentially be developed into a novel chemotherapeutic agent .

- Studies have explored the anti-inflammatory effects of adamantane-based compounds, including AB00667780-01 . These investigations often involve evaluating the compound’s impact on inflammatory markers, such as protein denaturation assays . Understanding its anti-inflammatory mechanisms could lead to therapeutic applications.

- The adamantane moiety is widely applied in designing drug delivery systems. Incorporating adamantane derivatives into liposomes, cyclodextrins, or dendrimers enhances drug stability, solubility, and targeted delivery . AB00667780-01 could contribute to innovative drug carriers.

- Surface recognition is crucial in various applications, from biosensors to materials science. Researchers have explored adamantane-functionalized surfaces for specific binding interactions. Incorporating AB00667780-01 into surface coatings could enhance selectivity and sensitivity .

- Adamantane derivatives play a role in creating new materials based on natural and synthetic nanodiamonds. These materials find applications in electronics, coatings, and even drug deliveryAB00667780-01 might contribute to the development of advanced nanomaterials .

- The high reactivity of double-bonded adamantane derivatives offers opportunities for synthesizing bioactive compounds and pharmaceuticals. Researchers have explored the potential of adamantane-based scaffolds for drug designAB00667780-01 could serve as a starting point for novel drug candidates .

Anticancer Research

Anti-Inflammatory Properties

Drug Delivery Systems

Surface Recognition Studies

Materials Science and Nanotechnology

Pharmaceutical Development

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The development of microbial resistance has necessitated the search for new potent antibacterial and antifungal agents . Therefore, it seems relevant to develop convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3OS/c27-22-8-4-7-21(12-22)23(31)30(16-17-5-2-1-3-6-17)25-29-28-24(32-25)26-13-18-9-19(14-26)11-20(10-18)15-26/h1-8,12,18-20H,9-11,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPRIZSBSVPTRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC(=CC=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)

![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)

![4-methoxybenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2972217.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2972228.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)